1-[4-(Difluoromethoxy)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
1-[4-(Difluoromethoxy)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by two key structural motifs: a difluoromethoxy-substituted phenyl ring at the 1-position and a morpholin-4-ylphenylamino group at the 3-position of the pyrrolidine-2,5-dione core. The morpholin-4-yl moiety, a six-membered heterocycle containing oxygen and nitrogen, may contribute to target binding affinity, particularly in central nervous system (CNS) or antimicrobial applications, as morpholine derivatives are common in bioactive molecules .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4/c22-21(23)30-17-7-5-16(6-8-17)26-19(27)13-18(20(26)28)24-14-1-3-15(4-2-14)25-9-11-29-12-10-25/h1-8,18,21,24H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSGMFOENRTCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a pyrrolidine core substituted with a difluoromethoxy phenyl group and a morpholine-linked phenyl group. The presence of these functional groups is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit notable anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Table 1: Inhibitory Potency Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1 | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 2 | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 3 | 28.39 ± 0.03 | 23.8 ± 0.20 |
Note: Values represent half-maximal inhibitory concentration (IC50) against COX enzymes from various studies .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the presence of electron-donating or withdrawing groups can significantly affect the biological activity of pyrrolidine derivatives. For example, the introduction of a morpholine moiety has been associated with enhanced anti-inflammatory properties due to increased interaction with COX enzymes.
Case Studies
- Study on In Vivo Anti-inflammatory Effects : A study involving carrageenan-induced paw edema models demonstrated that similar pyrrolidine derivatives exhibited significant reductions in edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin . The effective doses (ED50) were calculated, showing promising results for potential therapeutic applications.
- In Vitro Assays : In vitro assays have shown that derivatives containing the morpholine structure effectively suppress the production of pro-inflammatory cytokines in RAW264.7 macrophage cells, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The morpholin-4-ylphenylamino group (common in the target compound and analog) is associated with improved solubility and binding to kinase or protease targets due to its hydrogen-bonding capacity . Difluoromethoxy vs.
Antimicrobial Activity: Mannich base derivatives (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) exhibit moderate activity against E. coli, B. subtilis, and Aspergillus species, suggesting the pyrrolidine-2,5-dione scaffold itself contributes to antimicrobial effects . The target compound’s morpholine and difluoromethoxy groups could modulate this activity, though empirical data are lacking.
Synthetic Strategies: Analogs like those in are synthesized via Mannich reactions, which introduce aminoalkyl groups to the pyrrolidine-2,5-dione core . The target compound likely requires more specialized methods, such as nucleophilic substitution or palladium-catalyzed coupling, to install the difluoromethoxy and morpholine moieties.
Therapeutic Potential: Compounds with sulfonylpiperazinyl groups (e.g., ) are often explored for CNS targets due to their ability to interact with serotonin or dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
